molecular formula C14H20BrNO2 B1343377 (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate CAS No. 211315-53-6

(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate

Cat. No. B1343377
M. Wt: 314.22 g/mol
InChI Key: DWVQIDLQGUKRLS-JTQLQIEISA-N
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Description

The compound "(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate" is a chiral molecule that is of interest due to its potential as an intermediate in the synthesis of various organic compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several studies. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B, leading to optically pure enantiomers, which could be transformed into corresponding aminophenylethanols . Another study describes the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate through a chiral inversion step mediated by thionyl chloride, highlighting the simplicity and cost efficiency of the method . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, reduction, and Corey-Fuchs reaction is reported, which is an intermediate of the natural product jaspine B .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and application. One study provides a comprehensive analysis of the molecular structure of tert-butyl N-(thiophen-2yl)carbamate using experimental and theoretical methods, including FT-IR, DFT, and M06-2X studies . This analysis includes vibrational frequency analysis and the calculation of molecular orbital energies, which are essential for understanding the electronic properties of these compounds.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives in chemical reactions is another area of interest. For example, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized via Suzuki cross-coupling reaction, demonstrating the utility of these compounds in the production of organic photovoltaic materials . Another study discusses the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, which is a method for preparing chiral carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are essential for their practical applications. For instance, the study on tert-butyl N-(thiophen-2yl)carbamate provides insights into the compound's vibrational frequencies and molecular energy values, which are indicative of its stability and reactivity . The solubility and stability of these compounds in various organic solvents are also of interest, as seen in the study of oxidative addition reactions of rhodium complexes with alkyl bromides .

Scientific Research Applications

Environmental Occurrence and Fate

Synthetic phenolic antioxidants (SPAs), including derivatives similar to “(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate,” have been widely used in various industrial and commercial products to retard oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices including indoor dust, outdoor air particulates, sea sediment, and river water. Studies suggest that SPAs and their transformation products can cause hepatic toxicity, endocrine disrupting effects, or even carcinogenic outcomes. Future studies are recommended to investigate novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Metabolism and Toxicity

The metabolism and toxicity of carbamates, including compounds structurally related to “(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate,” have been extensively studied. These studies have shown a trend where the metabolic stability of carbamates decreases with the size of their alkyl substituents, impacting their lability to metabolic hydrolysis. This information is crucial for designing carbamates as drugs or prodrugs, highlighting the importance of understanding structure-metabolism relationships (Vacondio et al., 2010).

Biodegradation

The biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound related to tert-butyl carbamates, in soil and groundwater have been reviewed, highlighting the ability of microorganisms to degrade ETBE aerobically. This review provides insights into the aerobic biodegradation pathways and emphasizes the potential of using specific microorganisms and pathways in bioremediation efforts. However, the anaerobic biodegradation potential remains less understood, and further investigation is warranted (Thornton et al., 2020).

Catalytic Applications

Catalytic non-enzymatic kinetic resolution of racemates, including those related to “(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate,” is a field of significant interest. This review covers the principal developments in catalytic non-enzymatic kinetic resolution, highlighting the importance of chiral catalysts in asymmetric organic synthesis. Such catalytic processes are crucial for the synthesis of enantiopure compounds, demonstrating the relevance of (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate and its analogs in industrial applications (Pellissier, 2011).

Safety And Hazards

Carbamates, depending on their specific structure, can have varying levels of toxicity. Some carbamates are used as pesticides and can be harmful or fatal if swallowed, inhaled, or absorbed through the skin . Always handle chemicals with appropriate safety precautions.

Future Directions

Research into new carbamate derivatives continues due to their wide range of applications. Future directions could include the development of new synthesis methods, exploration of new applications, and investigation of the environmental impact of carbamate derivatives .

properties

IUPAC Name

tert-butyl N-[(2R)-2-(4-bromophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQIDLQGUKRLS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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